molecular formula C16H24N2O2 B3842614 3-methyl-N'-octanoylbenzohydrazide

3-methyl-N'-octanoylbenzohydrazide

Cat. No.: B3842614
M. Wt: 276.37 g/mol
InChI Key: KWFLAKIJDPXVHC-UHFFFAOYSA-N
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Description

3-methyl-N’-octanoylbenzohydrazide is an organic compound belonging to the class of benzohydrazides Benzohydrazides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-octanoylbenzohydrazide typically involves the reaction of 3-methylbenzohydrazide with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzohydrazide+octanoyl chloride3-methyl-N’-octanoylbenzohydrazide+HCl\text{3-methylbenzohydrazide} + \text{octanoyl chloride} \rightarrow \text{3-methyl-N'-octanoylbenzohydrazide} + \text{HCl} 3-methylbenzohydrazide+octanoyl chloride→3-methyl-N’-octanoylbenzohydrazide+HCl

The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N’-octanoylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The benzohydrazide core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-methyl-N’-octanoylbenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N’-octanoylbenzohydrazide involves its interaction with molecular targets and pathways in biological systems. The benzohydrazide core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The octanoyl side chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N’-octanoylbenzohydrazide: Lacks the 3-methyl group, which may affect its biological activity and properties.

    3-methylbenzohydrazide: Lacks the octanoyl side chain, which may influence its solubility and interactions with biological targets.

    N’-benzoylbenzohydrazide: Lacks both the 3-methyl group and the octanoyl side chain, resulting in different chemical and biological properties.

Uniqueness

3-methyl-N’-octanoylbenzohydrazide is unique due to the presence of both the 3-methyl group and the octanoyl side chain. These structural features may confer distinct properties, such as enhanced lipophilicity, improved membrane permeability, and specific interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-6-7-11-15(19)17-18-16(20)14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFLAKIJDPXVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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